molecular formula C11H14N2O3 B111235 tert-Butyl (3-formylpyridin-2-yl)carbamate CAS No. 116026-94-9

tert-Butyl (3-formylpyridin-2-yl)carbamate

Cat. No. B111235
M. Wt: 222.24 g/mol
InChI Key: UYMKXJBJFXPXMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including protection and deprotection of functional groups, as well as various coupling reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, tert-butyl carbazole derivatives have been synthesized and found to play a crucial role in the formation of organogels, which are important for the development of chemosensors .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group, which can influence the physical and chemical properties of the compound. For instance, the tert-butyl group has been shown to be important for the self-assembly of molecules into a lamellar structure in the gel state . The presence of the tert-butyl group can also affect the reactivity and stability of the compound, as seen in the synthesis of tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions, including those that lead to the formation of gels, as well as reactions with organometallics to give N-(Boc)hydroxylamines . The tert-butyl group can also influence the reactivity of the compound in the context of complexation reactions, as demonstrated by the synthesis of tert-butylcalix arene derivatives for lanthanide complexation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the tert-butyl group and the other functional groups present in the molecule. For example, the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells has been shown to significantly improve their performance by affecting the surface charge of TiO2 and decreasing the recombination of electrons . The tert-butyl group can also enhance the volatility and solubility of the compound, which is important for its application in various chemical processes.

Scientific Research Applications

Environmental Applications and Behavior

  • Synthetic Phenolic Antioxidants, similar to tert-Butyl (3-formylpyridin-2-yl)carbamate, are known for their use in various industrial and commercial products to prolong shelf life. Studies have indicated the occurrence of such compounds in different environmental matrices and human tissues. Notably, some transformation products detected in the environment and humans may exhibit higher toxicity than the parent compounds. This finding underscores the need for research into novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).

  • Methyl tert-butyl ether (MTBE) and related compounds, which share chemical characteristics with tert-Butyl (3-formylpyridin-2-yl)carbamate, have been investigated for their environmental occurrence and fate. These compounds are used as gasoline additives and have significant implications for environmental pollution and biodegradation processes (Thornton et al., 2020).

Biodegradation and Remediation

  • Studies on the biodegradation of ethers like MTBE, which share structural similarities with tert-Butyl (3-formylpyridin-2-yl)carbamate, have revealed the potential for microbial degradation under specific conditions. These findings are crucial for developing strategies for environmental remediation and understanding the microbial pathways involved in the degradation process (Fiorenza & Rifai, 2003).

Catalysis and Chemical Synthesis

  • Research has focused on improving catalytic processes for synthesizing ethers, where compounds like tert-Butyl (3-formylpyridin-2-yl)carbamate could play a role. Understanding the reaction mechanisms and conditions for etherification processes is crucial for optimizing yield and efficiency in industrial applications (Palanychamy et al., 2022).

Biotechnological Applications

  • The use of chiral sulfinamides, akin to tert-Butyl (3-formylpyridin-2-yl)carbamate, in the stereoselective synthesis of amines and derivatives like N-heterocycles has garnered attention in recent years. These compounds are pivotal in synthesizing structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are significant in various natural products and therapeutic compounds (Philip et al., 2020).

properties

IUPAC Name

tert-butyl N-(3-formylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMKXJBJFXPXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557012
Record name tert-Butyl (3-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-formylpyridin-2-yl)carbamate

CAS RN

116026-94-9
Record name tert-Butyl (3-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-formylpyridin-2-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

tert-Butyllithium (1.7 M, 14.5 mL, 24.6 mmol, 2.39 equiv) was added to a solution of pyridin-2-yl-carbamic acid tert-butyl ester (5-1, 2.00 g, 10.3 mmol, 1 equiv) in ethyl ether (100 mL) at −78° C., and the resulting mixture was warmed to 0° C. and stirred for 1 h. N,N-Dimethylformamide (8.00 mL, 103 mmol, 10.0 equiv) was added with rapid stirring. The mixture was stirred at 0° C. for 10 min, then partitioned between half-saturated aqueous ammonium chloride solution (100 mL). The aqueous layer was further extracted with ethyl acetate (100 mL), and the combined organic layers were dried over sodium sulfate and concentrated. The residue was purified by flash column chromatography (40% ethyl acetate in hexanes) to afford (3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester (5-2) as a white solid.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Masini - 2015 - research.rug.nl
We exploited multiple hit-identification strategies toward the development of inhibitors for the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS). DXS belongs to the 2-C-methyl-…
Number of citations: 0 research.rug.nl
T Masini, K Khoury, A Dӧmling, AKH Hirsch - The enzyme DXS as an anti … - research.rug.nl
TPPQuery-based design of potential inhibitors of DXS and their synthesis via multicomponent reactions Page 134 Chapter 5 TPPQuery-based design of potential inhibitors of DXS and …
Number of citations: 2 research.rug.nl

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